Octadecane-d38

描述

Octadecane-d38, also known as n-octadecane-d38, is a deuterated form of octadecane. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a reference material in nuclear magnetic resonance (NMR) spectroscopy .

准备方法

The preparation of Octadecane-d38 generally involves a deuteration reaction, where the hydrogen atoms in octadecane are replaced with deuterium. This process can be achieved through various synthetic routes, depending on the laboratory or industrial setup. One common method involves the reaction of octadecane with deuterium gas under specific conditions to facilitate the exchange of hydrogen atoms with deuterium .

化学反应分析

Octadecane-d38 undergoes similar chemical reactions as its non-deuterated counterpart, octadecane. These reactions include:

Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Catalysts such as palladium on carbon (Pd/C) are often used in these reactions.

Substitution: In substitution reactions, one or more deuterium atoms in this compound can be replaced with other atoms or groups.

科学研究应用

Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Octadecane-d38 is widely used as a reference material in NMR spectroscopy, which is crucial for studying the structure and dynamics of other compounds. Its complete deuteration allows for clearer spectral analysis due to the reduced interference from hydrogen signals, enabling precise determination of molecular structures and interactions .

Analytical Standards

In mass spectrometry, this compound serves as an internal standard due to its identical chemical behavior to non-deuterated compounds but with a different mass. This property facilitates accurate quantification and identification of target analytes in complex mixtures .

Biological Research

Metabolic Pathway Tracing

The compound is utilized in biological studies to trace metabolic pathways. By incorporating this compound into biological systems, researchers can monitor the interactions and transformations of deuterated compounds, providing insights into metabolic processes and enzyme activities .

Drug Development

this compound is being investigated for its potential to enhance the pharmacokinetic profiles of drugs. The incorporation of stable isotopes like deuterium can affect the metabolic stability and bioavailability of pharmaceutical compounds, making them more effective .

Industrial Applications

Phase Change Materials (PCMs)

Due to its thermal properties, this compound is employed in the development of phase change materials for thermal energy storage applications. It can absorb and release thermal energy at ambient temperatures, making it suitable for energy-efficient building materials and temperature regulation systems .

Stable Isotope Production

The compound is also used in producing stable isotopes for various industrial applications. Its unique isotopic composition makes it valuable in research requiring precise isotopic labeling .

Case Studies

作用机制

The mechanism of action of octadecane-d38 is primarily related to its use as a stable isotope. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that can be used to analyze the structure and composition of other compounds. This makes it a valuable tool for studying molecular interactions and chemical reactions .

相似化合物的比较

Octadecane-d38 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

Octadecane: The non-deuterated form of octadecane, which lacks the unique properties of deuterated compounds.

Hexadecane-d34: A deuterated form of hexadecane, which has a shorter carbon chain compared to this compound.

Dodecane-d26: Another deuterated alkane with an even shorter carbon chain

This compound stands out due to its specific applications in NMR spectroscopy and its role in the development of phase change materials for thermal energy storage.

生物活性

Octadecane-d38, a deuterated form of octadecane (C18H38), is a straight-chain alkane with significant applications in chemical research and industry. Its unique properties stem from the substitution of hydrogen atoms with deuterium, which influences its biological activity, stability, and behavior in various environments. This article explores the biological activity of this compound, including its pharmacokinetics, applications in research, and potential implications for health and nutrition.

- Molecular Formula : C18D38

- Molecular Weight : 292.73 g/mol

- Density : Approximately 0.8 g/cm³

- Boiling Point : 316.3 °C

- Flash Point : 165.6 °C

This compound is characterized by its low solubility in water and high stability due to the presence of deuterium. These properties make it suitable for various applications, particularly as a reference material in nuclear magnetic resonance (NMR) spectroscopy.

Nutritional Aspects

Octadecane has been detected in various foods such as papaya, coriander, sunflowers, kohlrabi, and parsnips. Its presence suggests a potential role as a biomarker for dietary intake of these foods . The biological activity of this compound may be linked to its hydrophobic nature, influencing lipid metabolism and absorption.

Antimicrobial Properties

Research indicates that octadecane, alongside other compounds extracted from plants like Trichosanthes dioica, exhibits antimicrobial activity against bacteria such as Proteus mirabilis and Bacillus subtilis. This suggests that this compound may retain similar properties, potentially serving as an antimicrobial agent in various formulations.

Pharmacokinetics of Deuterated Compounds

The incorporation of deuterium into drug molecules has been shown to alter their pharmacokinetic profiles. A study highlighted that deuteration can affect the metabolic pathways of pharmaceuticals, leading to prolonged half-lives and altered distribution in biological systems . This could imply that this compound might exhibit modified biological responses compared to its non-deuterated counterpart.

Thermal Properties

This compound is noted for its use as a phase change material (PCM) for thermal energy storage at ambient temperatures. Its high melting point and stability make it an ideal candidate for applications in energy efficiency technologies . The biological implications of using such materials are still under investigation but could relate to their effects on metabolic processes during thermal regulation.

Data Tables

| Property | Octadecane (C18H38) | This compound (C18D38) |

|---|---|---|

| Molecular Weight | 254.49 g/mol | 292.73 g/mol |

| Density | 0.77 g/cm³ | 0.8 g/cm³ |

| Boiling Point | 316 °C | 316.3 °C |

| Flash Point | 165 °C | 165.6 °C |

| Solubility | Insoluble in water | Insoluble in water |

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRJXONCZWCBN-UCLFVKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

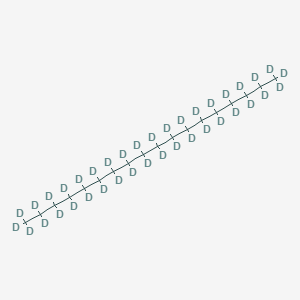

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167713 | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-31-2 | |

| Record name | Octadecane-d38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of producing fully deuterated hydrocarbons like octadecane-d38?

A1: Fully deuterated hydrocarbons like this compound are valuable as internal standards in various analytical techniques, particularly mass spectrometry. Due to their identical chemical behavior but different mass compared to their non-deuterated counterparts, they allow for accurate quantification and identification of target compounds in complex mixtures [].

Q2: What is unique about the method described in the paper for synthesizing this compound?

A2: The paper describes a novel method for producing perdeuterated hydrocarbons, including this compound, using a liquid-phase exchange reaction []. This method offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。